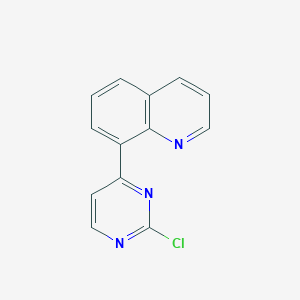
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a Suzuki-Miyaura cross-coupling reaction using a pyridinyl boronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: The pyridinyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are essential for coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-(pyridin-3-yl)-4-quinazolinone: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
7-fluoro-2-(pyridin-3-yl)-4-quinazolinone:
6-bromo-7-fluoro-4-quinazolinone: Lacks the pyridinyl group, which may reduce its versatility in chemical synthesis and biological interactions.
Uniqueness
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is unique due to the combination of bromine, fluorine, and pyridinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Propiedades
Fórmula molecular |
C13H7BrFN3O |
|---|---|
Peso molecular |
320.12 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-4-8-11(5-10(9)15)17-12(18-13(8)19)7-2-1-3-16-6-7/h1-6H,(H,17,18,19) |
Clave InChI |
OSJCWBWHHBSSTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC3=CC(=C(C=C3C(=O)N2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)





